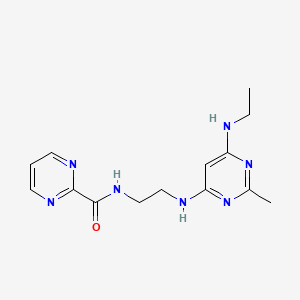

![molecular formula C10H16ClN3 B2538612 1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2171341-80-1](/img/structure/B2538612.png)

1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

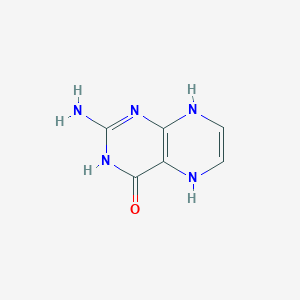

The synthesis of such a compound would likely involve the formation of the pyrazole ring and the azabicycloheptane structure in separate steps, followed by their combination. The methyl group could be introduced via a methylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and azabicycloheptane rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the azabicycloheptane is a seven-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can participate in various reactions such as substitutions, additions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could contribute to its polarity and potentially its solubility in certain solvents .Scientific Research Applications

PET Imaging and Receptor Studies

One significant application of derivatives similar to 1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane; hydrochloride is in PET (Positron Emission Tomography) imaging. For instance, (−)-2-(6-[18F]fluoro-2,3′-bipyridin-5′-yl)-7-methyl-7-aza-bicyclo[2.2.1]heptane (18F-AZAN) is a novel radiotracer that binds to α4β2 nicotinic acetylcholine receptors (α4β2-nAChRs). It demonstrates high specific binding and rapid and reversible kinetics in both baboon and human brains, making it highly specific, safe, and effective for estimating high-affinity α4β2-nAChR in the living human brain with only 90 minutes of PET scanning required (Wong et al., 2013).

Pharmacology and Toxicology

In the realm of pharmacology and toxicology, 4-Methylpyrazole (4-MP), a derivative, has been explored for its safety in healthy human subjects after single, ascending doses. It is considered a potential future drug for treating methanol and ethylene glycol intoxications and the severe ethanol-disulfiram reaction. The study found that at doses producing plasma levels within a probable therapeutic range (10-20 mg/kg), no side-effects were attributed to 4-MP, highlighting its potential as a safe antidote (Jacobsen et al., 1988).

Receptor Antagonism and Therapy Applications

Another application is in the development of antagonists for specific receptors. For example, a novel, selective, silent 5-HT(1A) antagonist showed high occupancy of the human brain 5-HT(1A) receptor at doses producing minimal acute side effects, demonstrating potential applications in the treatment of anxiety and mood disorders (Rabiner et al., 2002).

Clinical Trials and Treatment Efficacy

Research also includes clinical trials investigating the efficacy of chemical compounds for various treatments. For instance, a study on hydroxychloroquine and azithromycin as a treatment for COVID-19 showed that hydroxychloroquine treatment is significantly associated with viral load reduction/disappearance in COVID-19 patients, and its effect is reinforced by azithromycin (Gautret et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-13-7-9(6-12-13)10-4-2-8(10)3-5-11-10;/h6-8,11H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNDMPVDZZSPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C23CCC2CCN3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)

![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)

![3-butyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)

![N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2538547.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538548.png)

![3-(benzo[d]thiazole-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2538552.png)